molecular formula C16H14N4O4S2 B2440383 2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1797261-11-0

2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2440383
CAS No.: 1797261-11-0
M. Wt: 390.43
InChI Key: OTANGFJVJJMVGC-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with readily available precursors such as 2,3-dihydrobenzo[d]oxazole, thiophene, and 1H-pyrazole derivatives.

  • Reaction Steps

    • Substitution: : The thiophene and pyrazole groups are introduced through nucleophilic substitution reactions.

    • Sulfonamide Formation: : Finally, the sulfonamide group is formed via sulfonation and subsequent amidation reactions.

  • Conditions: : Typically, these reactions require specific catalysts, controlled temperatures, and pH conditions to ensure high yield and purity.

Industrial Production Methods

  • Scaling Up: : Industrial production involves optimizing the reaction conditions to larger scales, ensuring consistency and efficiency.

  • Purification: : Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Converts the 2,3-dihydrobenzo[d]oxazole ring into its oxidized form, which can enhance its reactivity.

  • Reduction: : Can reduce certain functional groups, potentially modifying its biological activity.

Common Reagents and Conditions

  • Oxidizing Agents: : Peroxides, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products Formed

  • Oxidation Products: : Formation of more reactive oxidized intermediates.

  • Reduction Products: : Reduced forms with potentially different biological properties.

  • Substitution Products: : Derivatives with new functional groups enhancing or altering their activity.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

  • Material Science: : Used in the synthesis of advanced materials with specific electronic or photonic properties.

Biology

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in studying biochemical pathways.

  • Molecular Probes: : Can be used as a probe for detecting biological molecules in complex samples.

Medicine

  • Drug Development: : Potential lead compound for developing new therapeutics, especially in targeting specific enzymes or pathways.

  • Diagnostics: : Used in diagnostic assays to detect disease markers.

Industry

  • Agriculture: : Potential use as an agrochemical for protecting crops.

  • Environmental Science: : Applications in environmental monitoring and pollution control.

Mechanism of Action

Molecular Targets and Pathways

  • The compound interacts with specific proteins and enzymes, modulating their activity.

  • Binds to active sites or allosteric sites, affecting enzyme catalysis.

  • Influences signal transduction pathways, potentially altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3-dihydrobenzo[d]oxazole-5-sulfonamide

  • 2-oxo-N-(2-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

  • 2-oxo-N-(2-(3-(thiophen-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Highlighting Uniqueness

  • Unique Functional Groups: : The combination of the thiophene and pyrazole groups is less common, providing unique electronic and steric properties.

  • Diverse Reactivity: : The presence of multiple functional groups allows for a broad range of chemical reactions and modifications.

Properties

IUPAC Name

2-oxo-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S2/c21-16-18-13-10-11(3-4-14(13)24-16)26(22,23)17-6-8-20-7-5-12(19-20)15-2-1-9-25-15/h1-5,7,9-10,17H,6,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTANGFJVJJMVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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